molecular formula C6H8N2O2S B1526117 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid CAS No. 1354963-14-6

2-(Ethylamino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1526117
CAS No.: 1354963-14-6
M. Wt: 172.21 g/mol
InChI Key: WKGIEGBAYCKWIE-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1,3-thiazole-5-carboxylic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and its carboxylic acid functional group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethylamine and thiazole derivatives.

  • Reaction Conditions: The reaction involves the condensation of ethylamine with a suitable thiazole derivative under controlled conditions, often requiring heating and the presence of a catalyst.

  • Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the pure compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Some industrial processes may employ continuous flow synthesis to increase efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed on the thiazole ring to produce various reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring, leading to the formation of different substituted thiazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Reduced thiazoles and thiazolines.

  • Substitution Products: Various substituted thiazoles.

Scientific Research Applications

2-(Ethylamino)-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiazole chemistry.

  • Biology: The compound is used in biological studies to investigate the role of thiazole derivatives in biological systems.

  • Medicine: It has potential medicinal applications, including the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other biological molecules.

  • Pathways: It may modulate specific biochemical pathways, leading to desired biological or therapeutic effects.

Comparison with Similar Compounds

2-(Ethylamino)-1,3-thiazole-5-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other thiazole derivatives, such as 2-aminothiazole and 2-ethylthiazole.

  • Uniqueness: The presence of the ethylamino group and the carboxylic acid functional group distinguishes this compound from others, providing unique chemical and biological properties.

Properties

IUPAC Name

2-(ethylamino)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-7-6-8-3-4(11-6)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGIEGBAYCKWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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